molecular formula C5H7F3O2 B8254298 (S)-4,4,4-trifluoro-3-methylbutanoic acid

(S)-4,4,4-trifluoro-3-methylbutanoic acid

Cat. No. B8254298
M. Wt: 156.10 g/mol
InChI Key: FFZMMBKGTNDVRX-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4,4,4-trifluoro-3-methylbutanoic acid is a useful research compound. Its molecular formula is C5H7F3O2 and its molecular weight is 156.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4,4,4-trifluoro-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4,4,4-trifluoro-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

(Pigza et al., 2009) explored the stereoselective synthesis of fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This transformation involved a series of steps, including conversion to a chiral oxazoline and oxidative rearrangement, leading to the generation of these amino acids.

Development of Dendrimers

(Greiveldinger & Seebach, 1998) utilized (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid as a starting material in the synthesis of dendrimers. These dendrimers, characterized by NMR and mass spectroscopy, demonstrated the ability to reveal constitutional heterotopicities in their structure, even with substituents separated by multiple bonds.

Design of Bioactive Compounds

(Melnykov et al., 2019) showed that 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters can be used in the synthesis of 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones. These compounds serve as promising scaffolds in designing bioactive compounds, highlighting the utility of trifluoromethylated butanoic acids in medicinal chemistry.

Food and Beverage Analysis

(Gracia-Moreno et al., 2015) developed a method for determining various hydroxy acids in wines and other alcoholic beverages, including 3-hydroxy-3-methylbutanoic acid, a structural analog of 4,4,4-trifluoro-3-methylbutanoic acid. This study emphasizes the significance of such compounds in flavor and aroma profiling in the food industry.

Pharmaceutical Applications

(Jiang et al., 2003) discusses the synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, compounds that have potential applications in pharmaceuticals. Their synthesis involves trifluoromethylation and other complex chemical processes.

Antibiotic Production

(O’Connor et al., 2012) describes the incorporation of fluorine into antibiotics by administering 4,4,4-trifluoro-dl-valine to cultures of Bacillus sp., resulting in the production of trifluorosurfactin. This study highlights the role of fluorinated compounds in modifying antibiotic properties.

Enantioselective Synthesis

(Soloshonok et al., 2006) and (Soloshonok et al., 2006) discuss the asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid, showcasing the utility of 4,4,4-trifluoro-3-methylbutanoic acid derivatives in preparing enantiomerically pure compounds.

properties

IUPAC Name

(3S)-4,4,4-trifluoro-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZMMBKGTNDVRX-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4,4,4-trifluoro-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4,4-trifluoro-3-methylbutanoic acid
Reactant of Route 2
(S)-4,4,4-trifluoro-3-methylbutanoic acid
Reactant of Route 3
(S)-4,4,4-trifluoro-3-methylbutanoic acid
Reactant of Route 4
(S)-4,4,4-trifluoro-3-methylbutanoic acid
Reactant of Route 5
(S)-4,4,4-trifluoro-3-methylbutanoic acid
Reactant of Route 6
(S)-4,4,4-trifluoro-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.